molecular formula C11H10N6O3 B2886376 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013826-11-3

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2886376
CAS RN: 1013826-11-3
M. Wt: 274.24
InChI Key: KFAWUIFEIXZACW-UHFFFAOYSA-N
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Description

“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. Isoxazole, a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions, is a part of this compound . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving several rings and functional groups . The isoxazole ring is a key part of the structure .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and depend on the specific groups attached to the isoxazole ring . The substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure . For example, the compound’s solubility, density, and boiling point would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Biological Activities

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives exhibit a wide range of biological activities due to their unique structural framework, incorporating elements of isoxazole, oxadiazole, and pyrazole moieties. These compounds have been synthesized through various chemical reactions, showcasing their versatility in drug design and development. For instance, substituted carboxylic acid hydrazides reacted with ethenetetracarbonitril to form diacylhydrazines and amino-pyrazole-tricarbonitriles, evaluated for antidepressant and anticonvulsant activities. Certain derivatives displayed significant antidepressant activity, comparable to imipramine, and protective effects against seizures induced by PTZ in mice (Abdel‐Aziz, et al., 2009).

Antimycobacterial Properties

Research into the antimycobacterial properties of these compounds has shown promising results. Derivatives such as 4-[(5-[(4-fluorophenylamino]-1,3,4-oxadiazol-2-yl)methylamino]-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one demonstrated significant activity against Mycobacterium tuberculosis H(37)Rv and isoniazid-resistant M. tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment without cytotoxicity (Ahsan, et al., 2012).

Chemoselective Nucleophilic Chemistry

The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by oxidation to 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides, illustrates the chemoselective nucleophilic chemistry of these compounds. This process enables differential derivatization of carbomethoxy groups to carboxamides, highlighting the synthetic flexibility and potential for creating diverse derivatives with specific biological activities (Yu, et al., 2009).

Antitubercular Potential

The discovery of novel antitubercular analogues such as 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one highlights the antitubercular potential of these compounds. Among the synthesized compounds, specific derivatives were found to be highly active against M. tuberculosis, indicating their promise as future antitubercular agents (Ahsan, et al., 2012).

Safety and Hazards

The safety and hazards associated with “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” would depend on its specific properties . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety guidelines .

Future Directions

Isoxazole derivatives, including “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide”, have significant potential for future research and development . Their wide range of biological activities makes them attractive targets for the development of new drugs .

properties

IUPAC Name

1,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAWUIFEIXZACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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